molecular formula C17H11F4N3OS2 B2395495 N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 392303-50-3

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2395495
CAS RN: 392303-50-3
M. Wt: 413.41
InChI Key: ZFBSISGZQVNOBK-UHFFFAOYSA-N
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Description

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a novel compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is a synthetic molecule that has been designed to target specific biological processes, making it a promising candidate for research and development in areas such as medicine, agriculture, and environmental science.

Mechanism of Action

The mechanism of action of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is not fully understood, but it is believed to involve the inhibition of specific biological processes. In cancer cells, this compound has been shown to inhibit the activity of enzymes that are involved in cell growth and division, leading to the death of cancer cells. In pests, this compound has been shown to disrupt the nervous system, leading to paralysis and death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide are complex and varied, depending on the specific application. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, leading to the elimination of cancer cells. In pests, this compound has been shown to disrupt the nervous system, leading to paralysis and death. In water treatment, this compound has been shown to remove pollutants from water, improving water quality.

Advantages and Limitations for Lab Experiments

The advantages of using N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide in lab experiments include its specificity and potency, making it a valuable tool for studying specific biological processes. However, the limitations of using this compound include its complex synthesis method and potential toxicity, requiring expertise in organic chemistry and careful handling.

Future Directions

There are many potential future directions for research involving N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide. In medicine, further studies could investigate its potential as a cancer treatment, with a focus on its mechanism of action and potential side effects. In agriculture, further studies could investigate its potential as a pesticide, with a focus on its effectiveness and environmental impact. In environmental science, further studies could investigate its potential as a water treatment agent, with a focus on its ability to remove specific pollutants from water. Overall, N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a promising compound with potential applications in various fields, making it an exciting area of research for scientists around the world.

Synthesis Methods

The synthesis of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide involves several steps, including the reaction of 3-fluorobenzyl chloride with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then reacted with 2-amino-5-trifluoromethylbenzoic acid to form the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide has been the subject of numerous scientific studies, with researchers investigating its potential applications in various fields. In medicine, this compound has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. In agriculture, N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide has been shown to have potential as a pesticide, with studies demonstrating its ability to control pests in crops. In environmental science, this compound has been shown to have potential as a water treatment agent, with studies demonstrating its ability to remove pollutants from water.

properties

IUPAC Name

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F4N3OS2/c18-13-6-1-3-10(7-13)9-26-16-24-23-15(27-16)22-14(25)11-4-2-5-12(8-11)17(19,20)21/h1-8H,9H2,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBSISGZQVNOBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F4N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

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